6-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione
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Description
6-((4-(4-methoxyphenyl)-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H24N6O4S and its molecular weight is 456.52. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Characterization
The synthesis of novel compounds, including those structurally related to the specified chemical, often involves complex chemical reactions aimed at exploring their potential therapeutic applications. For example, novel heterocyclic compounds have been synthesized as part of the search for new anti-inflammatory and analgesic agents, showcasing the diverse chemical synthesis strategies employed in medicinal chemistry. These compounds were designed to inhibit specific enzymes and pathways, demonstrating the intricacies of chemical synthesis and the potential for targeted pharmacological applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Evaluations
Pharmacological studies often focus on evaluating the biological activities of synthesized compounds. For instance, certain derivatives have been examined for their analgesic and anti-inflammatory properties, further highlighting the compound's potential therapeutic value. Such studies are crucial in identifying promising candidates for further development in drug discovery programs (Abu‐Hashem & Youssef, 2011).
Molecular Docking Studies
Advanced computational techniques, such as molecular docking studies, play a significant role in understanding the interaction between synthesized compounds and biological targets. These studies can predict the binding affinity and mode of action of compounds, offering insights into their potential efficacy as drugs. For example, benzimidazole derivatives bearing 1,2,4-triazole have been analyzed for their anti-cancer properties through density functional theory and molecular docking, demonstrating the compound's ability to interact with specific enzymes or receptors involved in cancer progression (Karayel, 2021).
Properties
IUPAC Name |
6-[[4-(4-methoxyphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4S/c1-31-16-7-5-15(6-8-16)27-17(11-14-12-18(28)23-20(30)22-14)24-25-21(27)32-13-19(29)26-9-3-2-4-10-26/h5-8,12H,2-4,9-11,13H2,1H3,(H2,22,23,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYMOWSSRMVLMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCCC3)CC4=CC(=O)NC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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